3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C17H17BrN4O2S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C17H17BrN4O2S/c18-14-4-6-15(7-5-14)25(23,24)21-11-8-13(9-12-21)17-20-19-16-3-1-2-10-22(16)17/h1-7,10,13H,8-9,11-12H2 |
InChI Key |
LLMMGAVGVUSBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A common method involves reacting 2-chloropyridine-5-sulfonamide derivatives with hydrazine hydrate to form intermediate hydrazides. For example, 2-chloro-N-(4-bromophenyl)pyridine-5-sulfonamide reacts with hydrazine hydrate in isopropanol at 80°C for 12 hours to yield the corresponding hydrazide. Subsequent cyclization is achieved using trimethyl orthoformate in acetic acid, forming the triazolo[4,3-a]pyridine ring system. This method typically achieves yields of 68-72% for the cyclization step.
Metal-Catalyzed Coupling Reactions
Alternative routes employ palladium-catalyzed cross-coupling to attach the piperidine-sulfonyl moiety post-cyclization. For instance, Suzuki-Miyaura coupling between 3-bromo-triazolo[4,3-a]pyridine and 1-[(4-bromophenyl)sulfonyl]piperidin-4-ylboronic acid using Pd(PPh₃)₄ in dioxane/water (4:1) at 90°C achieves 65% yield. However, this method requires stringent anhydrous conditions and specialized catalysts.
Stepwise Preparation Methods
Synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine
The piperidine precursor is synthesized via sulfonylation of 4-aminopiperidine:
Reaction Scheme:
-
4-Aminopiperidine (1.0 equiv) + 4-bromobenzenesulfonyl chloride (1.2 equiv)
-
Solvent: Dichloromethane (DCM), 0°C → room temperature
-
Base: Triethylamine (2.5 equiv)
-
Reaction time: 6 hours
Key Data:
Method A: Sequential Functionalization
-
Coupling Reaction :
Method B: One-Pot Synthesis
A more efficient approach combines cyclization and coupling:
Reaction Conditions:
-
2-Chloro-N-(4-bromophenyl)pyridine-5-sulfonamide (1.0 equiv)
-
Hydrazine hydrate (3.0 equiv) in EtOH/H₂O (4:1) at reflux
-
Subsequent addition of piperidin-4-amine (1.2 equiv) and K₂CO₃ (2.0 equiv)
Optimization of Reaction Conditions
Critical parameters influencing yield and purity:
Analytical Characterization of Intermediate and Final Products
Spectroscopic Confirmation
Intermediate (1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine):
-
IR (KBr): 3278 cm⁻¹ (N-H stretch), 1324 cm⁻¹ (S=O asymmetric), 1162 cm⁻¹ (S=O symmetric)
-
MS (ESI+): m/z 349.02 [M+H]⁺ (calc. 348.96 for C₁₁H₁₄BrN₂O₂S)
Final Product:
-
¹³C NMR (101 MHz, DMSO-d₆): δ 154.8 (C-2 triazole), 147.2 (C-5 pyridine), 138.4 (C-4 pyridine), 132.1 (C-Br), 121.9–115.3 (aromatic carbons)
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield | Scalability | Cost Analysis |
|---|---|---|---|
| Sequential Functionalization | 58% | Pilot-scale feasible | High (Pd catalysts) |
| One-Pot Synthesis | 63% | Limited to 100g batches | Moderate |
| Metal-Free Cyclization | 71% | Kilogram-scale demonstrated | Low |
Byproduct Formation
The primary byproducts arise from:
-
Over-sulfonylation: Addressed by stoichiometric control of sulfonyl chloride (1.2 equiv max)
-
Ring-opening of piperidine: Mitigated through low-temperature (−10°C) sulfonylation steps
-
Triazole isomerization: Controlled by maintaining pH <6 during cyclization
Challenges and Solutions in Industrial-Scale Synthesis
Key Challenges
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of similar molecules and to develop new derivatives with enhanced biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group may facilitate binding to active sites, while the triazolopyridine moiety could interact with other regions of the target protein, leading to inhibition or activation of its function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Sulfonamide Derivatives of [1,2,4]Triazolo[4,3-a]Pyridine
Key Analogs from (Compounds 15a–15e):
These derivatives share the triazolopyridine core and a sulfonamide group but differ in substituents (Table 1).
Comparison with Target Compound: The target compound lacks a benzylthio group but includes a 4-bromophenylsulfonyl-piperidine moiety.
Antifungal and Insecticidal Derivatives
Antifungal Activity ():
Compound 2 (8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-triazolo[4,3-a]pyridine) showed IC₅₀ values of 76.4% (vs. H. maydis) and 78.6% (vs. R. cerealis). The difluorobenzyl group likely enhances membrane permeability compared to the target’s bromophenyl group, which may exhibit slower cellular uptake due to higher molecular weight .
Insecticidal Activity ():
8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-triazolo[4,3-a]pyridine demonstrated >95% mortality against Plutella xylostella. The chloropyridinylmethyl group provides a planar structure for target binding, whereas the target’s bromophenyl-piperidine moiety introduces conformational rigidity, possibly limiting activity against lepidopteran pests .
Herbicidal Derivatives ()**
The lead herbicidal compound, 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine, showed broad-spectrum weed inhibition (50% at 37.5 g/ha). The 4-propylphenyl group balances lipophilicity and steric effects, whereas the target’s bromophenyl group may reduce soil mobility due to higher hydrophobicity .
Brominated Analogs (–18)**
- 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (): Bromine on the pyridine ring may disrupt π-π stacking in enzymatic pockets, unlike the target’s sulfonyl-linked bromophenyl group, which could engage in halogen bonding .
Biological Activity
3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a triazolo[4,3-a]pyridine core fused with a piperidine ring and a sulfonyl group attached to a 4-bromophenyl moiety. The unique structural combination enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazolo[4,3-a]pyridine possess antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. The specific compound may also demonstrate similar efficacy due to its structural characteristics.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The sulfonamide functionality in the compound is associated with various enzyme inhibitory activities. Notably, compounds containing piperidine rings have been linked to acetylcholinesterase (AChE) inhibition and urease inhibition. The specific compound may also exhibit these properties:
- Acetylcholinesterase Inhibition : Essential for potential treatments of neurodegenerative diseases.
- Urease Inhibition : Important for managing conditions related to urease-producing bacteria.
The mechanism of action involves interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. This interaction is crucial for understanding its potential applications in drug discovery.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazolo[4,3-a]pyridine derivatives. For example:
- Antimalarial Activity : A study synthesized a series of triazolo[4,3-a]pyridine derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Some derivatives showed promising IC50 values (e.g., 2.24 µM), indicating potential for further development as antimalarial agents .
- In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of the compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide future synthetic modifications.
Q & A
Basic: What are the optimized synthetic routes for 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine?
Methodological Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses ethanol as a solvent and sodium hypochlorite (NaOCl) as the oxidant at room temperature for 3 hours, achieving ~73% yield . Key steps include:
- Intermediate Preparation : Condensation of 4-bromophenylsulfonylpiperidine derivatives with hydrazine precursors.
- Oxidative Ring Closure : NaOCl promotes cyclization under mild conditions, avoiding toxic reagents like Cr(VI) or DDQ.
- Purification : Extraction followed by alumina plug filtration removes by-products.
Optimize reaction time and stoichiometry (e.g., 1:4 substrate-to-oxidant ratio) to maximize yield .
Advanced: How do substituents on the triazolopyridine core influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:
- 4-Bromophenylsulfonyl Group : Enhances lipophilicity and target binding (e.g., enzyme inhibition) by introducing halogen interactions .
- Piperidine Moiety : Modulates solubility and conformational flexibility; N-sulfonation improves metabolic stability .
- Triazolo-Pyridine Fusion : The fused ring system is critical for π-π stacking in enzyme active sites (e.g., 11β-HSD-1 inhibition) .
Example : In herbicidal assays, 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine showed 50% weed inhibition at 37.5 g/ha, highlighting substituent-dependent potency .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidine CH2 groups (δ 3.0–3.5 ppm) .
- HRMS-ESI : Confirm molecular weight (e.g., [M+H]+ calculated for C17H16BrN3O2S: 416.01; observed: 416.02) .
- FTIR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .
Advanced: How can computational modeling guide the design of derivatives?
Methodological Answer:
- 3D-QSAR Models : Correlate substituent electronic/steric properties with activity. For herbicidal derivatives, Comparative Molecular Field Analysis (CoMFA) identifies favorable hydrophobic regions near the triazole ring .
- DFT Calculations : Predict binding affinities by optimizing geometry and calculating frontier molecular orbitals (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
- Docking Studies : Use X-ray crystallography data (e.g., PDB 4K1L for 11β-HSD-1) to model interactions of the sulfonyl-piperidine group with catalytic residues .
Basic: What are common challenges in resolving spectral data for this compound?
Methodological Answer:
- Signal Overlap : Aromatic protons in the triazolopyridine and bromophenyl groups may overlap. Use high-field NMR (500 MHz) and 2D techniques (COSY, HSQC) to resolve .
- Dynamic Effects : Piperidine ring puckering can cause splitting in CH2 signals. Analyze variable-temperature NMR to confirm conformational stability .
- Impurity Identification : By-products from incomplete cyclization (e.g., hydrazine intermediates) are detected via TLC (dichloromethane mobile phase) and purified via column chromatography .
Advanced: How is target selectivity achieved in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Measure IC50 against 11β-HSD-1 vs. 11β-HSD-2 to assess selectivity. For example, 3-(1-(4-chlorophenyl)cyclopropyl)-triazolo[4,3-a]pyridine showed >100-fold selectivity for 11β-HSD-1 .
- Crystallography : Resolve X-ray structures (e.g., 2.1 Å resolution) to identify key hydrogen bonds (e.g., sulfonyl oxygen with Tyr183) and avoid off-target PXR activation .
- Mutagenesis : Validate binding by mutating active-site residues (e.g., Leu170 in 11β-HSD-1) and testing inhibition potency .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for 11β-HSD-1) and concentrations (e.g., 10 µM for IC50 comparisons) .
- Control Variables : Account for substituent effects (e.g., 4-bromo vs. 4-fluoro analogs may differ in membrane permeability) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for herbicidal activity variance across weed species) .
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Antifungal Agents : Microwave-assisted derivatives (e.g., hydrazone-triazolo[4,3-a]pyridines) inhibit Candida albicans (MIC = 8 µg/mL) via ergosterol biosynthesis disruption .
- Antimalarials : Sulfonamide derivatives (e.g., 3-(2-chlorobenzylthio)-triazolo[4,3-a]pyridine) target Plasmodium falciparum (IC50 = 0.8 µM) by inhibiting dihydroorotate dehydrogenase .
- Herbicides : Broad-spectrum weed control (e.g., 50% inhibition at 37.5 g/ha) via photosystem II disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
